6-Deoxy-Hexose

説明

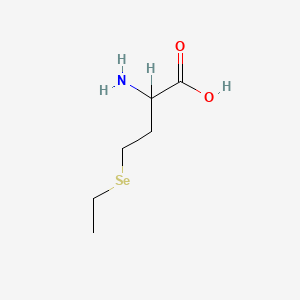

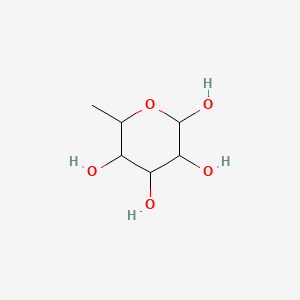

6-Deoxy-Hexose, also known as Rhamnose, is a naturally occurring deoxy sugar. It can be classified as either a methyl-pentose or a 6-deoxy-hexose . Rhamnose predominantly occurs in nature in its L-form as L-rhamnose (6-deoxy-L-mannose). This is unusual, since most of the naturally occurring sugars are in D-form .

Synthesis Analysis

The biosynthesis of 6-deoxyhexose involves the formation of cell surface glycans of certain Gram-negative pathogens . The biosynthetic pathways might be suitable targets for novel interventions of antibacterial chemotherapy . A one-pot four-enzyme reaction system was developed for the synthesis of dTDP-L-rhamnose and dUDP-L-rhamnose .

Molecular Structure Analysis

All 6-deoxyhexose and aldohexose isomers favored the 4C1 chair conformation, while oxidation at C-6 showed a shift in equilibrium to favor the 1C4 chair for β-alluronic acid, β-guluronic acid, and β-iduronic acid . The anomeric preference was found to be significantly affected by a remote change in oxidation state, with the alternate anomer favored for several isomers .

Chemical Reactions Analysis

The aldohexose and hexuronic acid structures for galactose and gulose were found to favor the β-anomer, while their 6-deoxy-hexose derivatives favored the α-anomer . Additionally, 6-deoxy-talose and taluronic acid are observed to favor the α-anomer, while a shift in preference for the β-anomer is observed for the talose isomer .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-deoxyhexose are influenced by the oxidation state at the 6-position . Altering the substituent identity around the pyranose ring affects the favored conformational state .

科学的研究の応用

Synthesis of Capsular Trisaccharide Derivatives : 6-Deoxy-heptose constructs were synthesized via one-carbon homologation of hexoses with malononitrile, used in the divergent assembly of Campylobacter jejuni strain 81-176 capsular trisaccharide repeating unit derivatives. This method was adaptable to a wide range of sugars with various functional groups, showing its applicability in synthesizing complex bacterial capsular sugars (Sun et al., 2022).

In Metabolic Enzyme Studies : Hexose-6-phosphate dehydrogenase, which can oxidize various 6-phosphorylated sugars including 6-deoxy-glucose, has been found in multiple rat tissues. Its role is yet to be clearly defined, but it might serve as a source of reduced pyridine nucleotides for mixed-function oxidase systems (Mandula et al., 1970).

Synthesis of Biologically Potent L-Hexoses and 6-Deoxy-L-Hexoses : New methodologies have been developed for preparing biologically significant L-hexoses and 6-deoxy-L-hexoses from D-glucose, which are then utilized in synthesizing heparin oligosaccharides, the carbohydrate moiety of bleomycin A2, and L-acovenose (Kulkarni et al., 2004).

Quantitative Estimation in Analytical Chemistry : A color reaction of 6-deoxy-hexoses by sulfuric acid was examined for the spectrophotometric determination of these sugars, showing a linear relationship between optical density and concentration, which is crucial for accurate measurement and analysis of 6-deoxy-hexoses (Yamazaki & Goto, 1965).

Synthesis of Stereoselective Glycosyl Donors : Researchers synthesized all eight stereoisomeric 6-deoxy-L-hexoses as their thioglycoside glycosyl donors from commercially available sugars, revealing trends in stereoselective reductions and Mitsunobu epimerizations, which are critical for constructing complex carbohydrate molecules (Frihed et al., 2014).

将来の方向性

Future research could focus on understanding the molecular biology of other classes of biomolecules, such as protein and lipids, many of which carry specific glycomodification when mediating their biological functions . The biosynthetic pathways of 6-deoxyhexose might be suitable targets for novel interventions of antibacterial chemotherapy .

特性

IUPAC Name |

6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862943 | |

| Record name | 6-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Deoxy-Hexose | |

CAS RN |

73-34-7, 87-96-7, 97466-79-0 | |

| Record name | NSC287050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FUCOSE,L | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B7796406.png)